molecular formula C9H9ClN2 B14042831 4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine

4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14042831
M. Wt: 180.63 g/mol
InChI Key: WJFOZMMMGNISOH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-ethyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring The presence of a chlorine atom at the 4-position and an ethyl group at the 2-position further defines its chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[2,3-b]pyridine, 4-chloro-2-ethyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1H-pyrrolo[2,3-b]pyridine, 4-chloro-2-ethyl- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 4-position .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine, 4-chloro-2-ethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. Studies have shown that this compound can interfere with signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chlorine and ethyl substituents.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the ethyl group.

    2-Ethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-ethyl- is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-6-5-7-8(10)3-4-11-9(7)12-6/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFOZMMMGNISOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CN=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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